Cas no 2137065-34-8 ((3S)-3-(ethoxymethyl)-1,4-diazepan-2-one)

(3S)-3-(ethoxymethyl)-1,4-diazepan-2-one 化学的及び物理的性質
名前と識別子
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- 2137065-34-8
- (3S)-3-(ethoxymethyl)-1,4-diazepan-2-one
- EN300-731768
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- インチ: 1S/C8H16N2O2/c1-2-12-6-7-8(11)10-5-3-4-9-7/h7,9H,2-6H2,1H3,(H,10,11)/t7-/m0/s1
- InChIKey: SEIASBJHUBMVLL-ZETCQYMHSA-N
- SMILES: O(CC)C[C@H]1C(NCCCN1)=O
計算された属性
- 精确分子量: 172.121177757g/mol
- 同位素质量: 172.121177757g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 3
- 複雑さ: 150
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.5
- トポロジー分子極性表面積: 50.4Ų
(3S)-3-(ethoxymethyl)-1,4-diazepan-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-731768-0.1g |
(3S)-3-(ethoxymethyl)-1,4-diazepan-2-one |
2137065-34-8 | 95.0% | 0.1g |
$1585.0 | 2025-03-11 | |
Enamine | EN300-731768-0.5g |
(3S)-3-(ethoxymethyl)-1,4-diazepan-2-one |
2137065-34-8 | 95.0% | 0.5g |
$1728.0 | 2025-03-11 | |
Enamine | EN300-731768-10.0g |
(3S)-3-(ethoxymethyl)-1,4-diazepan-2-one |
2137065-34-8 | 95.0% | 10.0g |
$7742.0 | 2025-03-11 | |
Enamine | EN300-731768-2.5g |
(3S)-3-(ethoxymethyl)-1,4-diazepan-2-one |
2137065-34-8 | 95.0% | 2.5g |
$3530.0 | 2025-03-11 | |
Enamine | EN300-731768-1.0g |
(3S)-3-(ethoxymethyl)-1,4-diazepan-2-one |
2137065-34-8 | 95.0% | 1.0g |
$1801.0 | 2025-03-11 | |
Enamine | EN300-731768-0.05g |
(3S)-3-(ethoxymethyl)-1,4-diazepan-2-one |
2137065-34-8 | 95.0% | 0.05g |
$1513.0 | 2025-03-11 | |
Enamine | EN300-731768-0.25g |
(3S)-3-(ethoxymethyl)-1,4-diazepan-2-one |
2137065-34-8 | 95.0% | 0.25g |
$1657.0 | 2025-03-11 | |
Enamine | EN300-731768-5.0g |
(3S)-3-(ethoxymethyl)-1,4-diazepan-2-one |
2137065-34-8 | 95.0% | 5.0g |
$5221.0 | 2025-03-11 |
(3S)-3-(ethoxymethyl)-1,4-diazepan-2-one 関連文献
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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2. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
(3S)-3-(ethoxymethyl)-1,4-diazepan-2-oneに関する追加情報
Comprehensive Overview of (3S)-3-(ethoxymethyl)-1,4-diazepan-2-one (CAS No. 2137065-34-8)
(3S)-3-(ethoxymethyl)-1,4-diazepan-2-one, with the CAS number 2137065-34-8, is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound belongs to the diazepane family, characterized by a seven-membered ring containing two nitrogen atoms. The (3S) stereochemistry indicates its chiral nature, which is crucial for its biological activity and potential applications in drug development. Researchers are particularly interested in its structural framework, as it serves as a versatile intermediate for synthesizing more complex molecules.
The growing demand for chiral building blocks in medicinal chemistry has propelled the exploration of compounds like (3S)-3-(ethoxymethyl)-1,4-diazepan-2-one. Its unique ethoxymethyl side chain enhances solubility and bioavailability, making it a valuable candidate for optimizing drug formulations. Recent studies highlight its potential in targeting central nervous system (CNS) disorders, a hot topic in neuroscience research. With the rise of AI-driven drug discovery, this compound’s molecular properties are being analyzed computationally to predict its interactions with biological targets.
From a synthetic chemistry perspective, the 1,4-diazepan-2-one core offers a platform for diverse functionalization. This flexibility aligns with the current trend of fragment-based drug design, where small molecular fragments are optimized for high-affinity binding. The compound’s CAS no. 2137065-34-8 is frequently searched in academic and industrial databases, reflecting its relevance in peptidomimetics and heterocyclic chemistry. Its stability under physiological conditions further underscores its utility in prodrug development.
Environmental and regulatory considerations also play a role in the compound’s applications. Unlike many high-risk chemicals, (3S)-3-(ethoxymethyl)-1,4-diazepan-2-one is not classified as hazardous, making it suitable for scalable production. This aligns with the pharmaceutical industry’s shift toward green chemistry and sustainable practices. Researchers are investigating its biodegradability and eco-toxicity to ensure compliance with global safety standards.
In summary, (3S)-3-(ethoxymethyl)-1,4-diazepan-2-one (CAS 2137065-34-8) represents a promising scaffold for drug discovery and development. Its structural features, combined with its compatibility with modern computational chemistry tools, position it as a key player in advancing therapeutic innovations. As the scientific community continues to explore its potential, this compound is poised to contribute significantly to breakthroughs in precision medicine and biomolecular engineering.
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